molecular formula C19H23NOS B2432641 4-(tert-butyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235357-67-1

4-(tert-butyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2432641
CAS No.: 1235357-67-1
M. Wt: 313.46
InChI Key: CRQNJARXHZYAFF-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H23NOS and its molecular weight is 313.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

Research on related compounds, such as ortho-linked polyamides derived from 4-tert-butylcatechol, reveals applications in materials science, particularly in the synthesis of new polymeric materials. These polyamides exhibit desirable properties like high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which could be relevant for coatings, films, and advanced materials applications (Hsiao, Yang, & Chen, 2000).

Organic Synthesis and Reactivity

The synthesis and reactivity of thieno[3,4-c]thiophene derivatives, involving tert-butylthio groups, highlight the compound's potential in organic synthesis. These studies provide insights into reaction mechanisms and pathways that could be applicable for designing novel compounds with specific electronic or photophysical properties (Matsumura et al., 1998).

Catalysis

Research on sulfur-containing palladacycles, derived from ortho-metalation of benzylic tert-butyl thioethers, demonstrates the potential of such compounds in catalysis, specifically in facilitating Suzuki cross-coupling reactions under mild conditions. This application is critical in pharmaceuticals and fine chemicals synthesis, where such coupling reactions are a cornerstone (Zim et al., 2000).

Anticancer Research

A study on bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex explores its potential as an anticancer agent. The synthesis of metal complexes with organic ligands like 4-(tert-butyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide could lead to compounds with enhanced lipophilicity and biological activity, opening avenues for drug discovery and development (Ruswanto et al., 2021).

Properties

IUPAC Name

4-tert-butyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-19(2,3)16-6-4-15(5-7-16)18(21)20(17-8-9-17)12-14-10-11-22-13-14/h4-7,10-11,13,17H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQNJARXHZYAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.